1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
The compound 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one features an ethanone core substituted with two key moieties:
- Piperidine ring: Positioned at the 1-yl position of ethanone, modified at its 3-position with a 2-methylpropanesulfonyl group (a branched sulfonyl substituent).
- Phenyl group: Attached at the ethanone’s 2-position, bearing a propan-2-ylsulfanyl (isopropylthio) group at the para position.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S2/c1-15(2)14-26(23,24)19-6-5-11-21(13-19)20(22)12-17-7-9-18(10-8-17)25-16(3)4/h7-10,15-16,19H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGTXFUOLSZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and phenyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the sulfonyl group via sulfonation reactions using reagents like sulfonyl chlorides.
Step 3: Attachment of the phenyl group through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
*LogP values estimated using DFT-based methods .
Biological Activity
The compound 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in areas such as cancer treatment and receptor modulation.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a sulfonyl group, and an ethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
Structural Formula
The structural formula can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 342.52 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to This compound . For instance, derivatives based on piperidine and thiophenol structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of piperidine-based compounds, revealing that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. The mechanism of action appears to involve apoptosis induction in cancer cells, which is a critical pathway for effective cancer therapy.
Receptor Modulation
The compound has been investigated for its potential as a Histamine H4 receptor (H4R) antagonist. H4R plays a role in various physiological processes, including immune response and inflammation. Antagonists of this receptor are being explored for therapeutic applications in treating conditions like asthma and allergic rhinitis.
As an H4R antagonist, the compound may inhibit histamine-induced signaling pathways, leading to reduced inflammatory responses. This activity could position it as a candidate for further development in treating allergic conditions.
Safety and Toxicology
Preliminary assessments indicate that the compound exhibits low toxicity profiles in vitro. However, further studies are required to establish comprehensive safety data, including acute and chronic toxicity evaluations.
Toxicity Profile Summary
| Parameter | Result |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Moderate |
| Genotoxicity | TBD |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for sulfonation and coupling steps .
- Temperature Control : Reflux conditions (80–120°C) improve reaction rates while minimizing side products .
- Catalyst Use : Triethylamine or DMAP scavenges acidic byproducts, improving yields (≥70%) .
How can researchers resolve discrepancies between computational (DFT) predictions and experimental crystallographic data for the compound's structure?
Q. Advanced Research Focus
- Parameter Refinement : Adjust DFT basis sets (e.g., B3LYP/6-311++G**) to better match experimental bond lengths and angles .
- Software Validation : Use SHELXL for crystallographic refinement to adjust thermal displacement parameters (Uiso) and hydrogen atom positions .
- Cross-Validation : Compare Hirshfeld surface analysis (e.g., H···S interactions) with DFT-predicted intermolecular forces to resolve packing discrepancies .
What spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure and confirming the purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., piperidine CH2 at δ 2.5–3.5 ppm) and carbon骨架 connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 424.18) .
- X-Ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–S bond: 1.81 Å) and torsion angles, refined via SHELXL .
- HPLC Purity Assessment : C18 column with acetonitrile/water gradient (UV detection at 254 nm) ensures ≥95% purity .
In structure-activity relationship (SAR) studies, what strategies are employed to modify the compound's substituents and evaluate biological activity?
Q. Advanced Research Focus
- Substituent Variation :
- Replace propan-2-ylsulfanyl with bulkier groups (e.g., tert-butyl) to probe steric effects on target binding .
- Modify the sulfonyl group to sulfonamide for enhanced hydrogen-bonding capacity .
- Activity Screening :
- Enzyme Assays : Measure inhibition of kinases (e.g., EGFR) using luminescent ATP competition assays .
- Docking Studies : AutoDock Vina predicts binding poses in hydrophobic pockets (e.g., piperidine sulfonyl group occupying ATP-binding sites) .
How do intermolecular interactions revealed by Hirshfeld surface analysis inform the compound's stability and reactivity in different environments?
Q. Advanced Research Focus
- Hirshfeld Insights :
- H···O/S Contacts : Dominant interactions (e.g., 2.8 Å H···O) stabilize crystal packing, suggesting hygroscopicity risks in polar solvents .
- π-π Stacking : Phenyl-thioether groups exhibit weak stacking (3.8 Å), influencing solubility in non-polar media .
- Reactivity Implications :
- Electron-deficient sulfonyl groups may undergo nucleophilic attack in basic conditions, necessitating inert storage (argon atmosphere) .
What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale while maintaining yield and purity?
Q. Advanced Research Focus
- Reactor Design : Transition from batch to flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation .
- Solvent Recovery : Implement distillation systems for DMF reuse, reducing costs and waste .
- PAT Integration : In-line FTIR monitors reaction progress, ensuring consistent intermediate formation .
How can researchers design experiments to investigate the compound's potential as a kinase inhibitor based on its structural motifs?
Q. Advanced Research Focus
- Assay Design :
- Kinase Profiling : Screen against a panel of 50+ kinases using mobility shift assays .
- Mutagenesis Studies : Replace key ATP-binding residues (e.g., Lys721 in EGFR) to validate binding specificity .
- Structural Analogues : Compare with pyrazolo[3,4-d]pyrimidine derivatives, which showed IC50 values of 0.5–5 µM via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
